1-{1H-phenanthro[9,10-d]imidazol-2-yl}methanamine
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Overview
Description
1-{1H-phenanthro[9,10-d]imidazol-2-yl}methanamine is a compound that belongs to the class of phenanthroimidazole derivatives. These compounds are known for their unique structural features and diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry. The phenanthroimidazole core provides a rigid and planar structure, which is beneficial for electronic and photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1H-phenanthro[9,10-d]imidazol-2-yl}methanamine typically involves the condensation of 9,10-phenanthraquinone with an appropriate amine and ammonium acetate. One common method involves the use of a catalytic amount of an acidic ionic liquid under solvent-free conditions . The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-{1H-phenanthro[9,10-d]imidazol-2-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthroimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized phenanthroimidazole derivatives.
Scientific Research Applications
1-{1H-phenanthro[9,10-d]imidazol-2-yl}methanamine has several scientific research applications:
Organic Electronics: The compound is used as a host material in organic light-emitting diodes (OLEDs) due to its excellent thermal stability and charge-transporting properties.
Photochemistry: It serves as a fluorescent probe in medical imaging and other photophysical studies.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the synthesis of various functional materials, including dyes and pigments.
Mechanism of Action
The mechanism by which 1-{1H-phenanthro[9,10-d]imidazol-2-yl}methanamine exerts its effects is primarily related to its electronic and photophysical properties. The compound’s rigid and planar structure facilitates efficient charge transport and light emission. In OLEDs, it acts as a host material, promoting hole injection and reducing energy loss from singlet to triplet excited states . The molecular targets and pathways involved include interactions with electron-donating and electron-withdrawing groups, which influence its photophysical behavior .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
- 4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl
- N,N-Diphenyl-4’-(9-(4’-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-9-yl)-[1,1’-biphenyl]-4-amine
Uniqueness
1-{1H-phenanthro[9,10-d]imidazol-2-yl}methanamine is unique due to its specific structural features, which provide a balance between rigidity and planarity. This balance enhances its electronic and photophysical properties, making it a versatile compound for various applications. Compared to similar compounds, it offers better thermal stability and charge-transporting abilities, which are crucial for its use in advanced materials and devices.
Properties
CAS No. |
193533-48-1 |
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Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1H-phenanthro[9,10-d]imidazol-2-ylmethanamine |
InChI |
InChI=1S/C16H13N3/c17-9-14-18-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16(15)19-14/h1-8H,9,17H2,(H,18,19) |
InChI Key |
RQHPWIGKOSNAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)CN |
Purity |
95 |
Origin of Product |
United States |
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